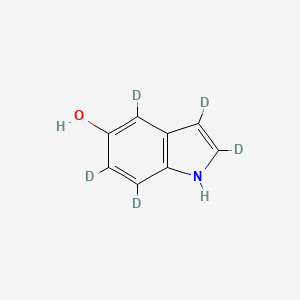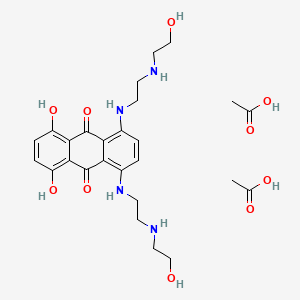
Picosulfate-d13 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picosulfate-d13 (sodium) is a deuterated form of sodium picosulfate, a stimulant laxative used primarily for the treatment of constipation and for bowel cleansing before medical procedures such as colonoscopy. The compound is a prodrug, meaning it is metabolized in the body to produce an active substance that exerts its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of high-purity sodium picosulfate typically involves the use of bisacodyl as a starting material. The process includes a hydrolysis reaction followed by a sulfation reaction. The hydrolysis reaction involves the cleavage of bisacodyl to produce the intermediate compound, which is then subjected to sulfation to yield sodium picosulfate .
Industrial Production Methods
Industrial production of sodium picosulfate follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be simple, efficient, and cost-effective, ensuring high purity and compliance with quality standards set by pharmacopeias in Europe and the United States .
Chemical Reactions Analysis
Types of Reactions
Sodium picosulfate undergoes several types of chemical reactions, including:
Hydrolysis: Sodium picosulfate can be hydrolyzed under alkaline conditions to produce its degradation products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under various oxidative and reductive conditions is often studied to understand its degradation pathways.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide is commonly used as a reagent for hydrolysis reactions involving sodium picosulfate.
Oxidation: Hydrogen peroxide or other oxidizing agents may be used to study the oxidative stability of the compound.
Major Products Formed
The major products formed from the hydrolysis of sodium picosulfate include its alkaline degradation products, which can be separated and analyzed using high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Sodium picosulfate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Pharmaceutical Research: Used as a reference standard in the development and quality control of laxative formulations.
Analytical Chemistry: Employed in forced degradation studies to understand the stability and degradation pathways of pharmaceutical compounds.
Biomedical Research: Investigated for its effects on intestinal motility and its potential therapeutic applications in gastrointestinal disorders.
Mechanism of Action
Sodium picosulfate is a prodrug that is metabolized by gut bacteria into its active form, 4,4’-dihydroxydiphenyl-(2-pyridyl)methane (DPM). This active compound stimulates the nerve endings in the intestinal wall, increasing peristalsis and promoting bowel movements . The molecular targets involved include the colonic mucosa, where the active metabolite exerts its effects to enhance intestinal motility .
Comparison with Similar Compounds
Sodium picosulfate is often compared with other stimulant laxatives such as bisacodyl and senna. While all these compounds share a similar mechanism of action, sodium picosulfate is unique in its prodrug nature and its specific metabolic activation by gut bacteria . Other similar compounds include:
Properties
Molecular Formula |
C19H15NNa2O7S2 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
disodium;[2,3,5,6-tetradeuterio-4-[deuterio-[2,3,5,6-tetradeuterio-4-(methylidene-oxido-oxo-λ6-sulfanyl)oxyphenyl]-(3,4,5,6-tetradeuteriopyridin-2-yl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C19H17NO7S2.2Na/c1-28(21,22)26-16-9-5-14(6-10-16)19(18-4-2-3-13-20-18)15-7-11-17(12-8-15)27-29(23,24)25;;/h2-13,19H,1H2,(H,21,22)(H,23,24,25);;/q;2*+1/p-2/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,19D;; |
InChI Key |
QEAGOXUBJQHTJX-HFJMOQDLSA-L |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OS(=C)(=O)[O-])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])[2H])[2H].[Na+].[Na+] |
Canonical SMILES |
C=S(=O)([O-])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=CC=N3.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




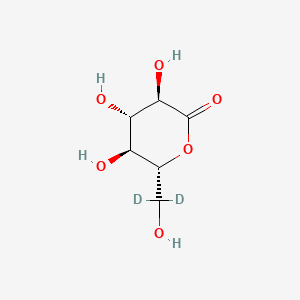
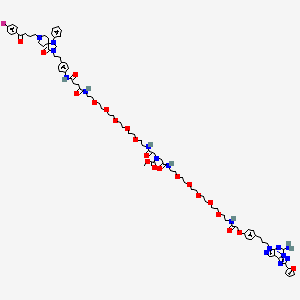
![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)

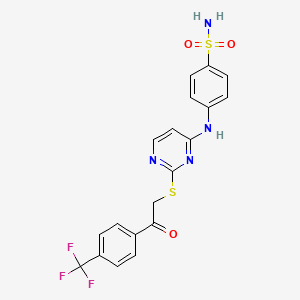
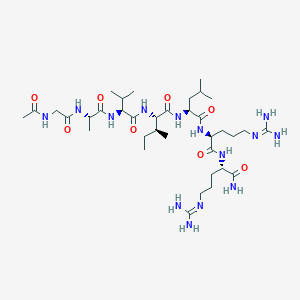
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)



